molecular formula C20H22N4O4 B2562158 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide CAS No. 2034580-62-4

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2562158
M. Wt: 382.42
InChI Key: QODUVAIYOABSEZ-SHTZXODSSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacological Assessment of Novel Acetamide Derivatives

A study involved the synthesis of novel acetamide derivatives, including structures related to the compound of interest, to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The synthesized compounds were evaluated for their pharmacological effects, with some showing activities comparable to standard drugs. The presence of specific functional groups was found to enhance these activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Inhibition of Tubulin Polymerization

Another study identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), through MorphoBase and ChemProteoBase profiling methods as a tubulin polymerization inhibitor. This compound demonstrated promising antiproliferative activity toward human cancer cells by inhibiting microtubule formation and inducing G2/M cell cycle arrest in HeLa cells, suggesting the potential of similar compounds in cancer therapy (Hidemitsu Minegishi et al., 2015).

Synthesis and Characterization of Phenoxy Acetamide Derivatives

Research into the synthesis and pharmacological evaluation of substituted phenoxy acetamide derivatives, sharing a cyclohexyl nucleus, revealed significant anti-inflammatory, analgesic, and antipyretic activities among certain derivatives. These findings highlight the therapeutic potential of acetamide derivatives in managing inflammation and pain (P. Rani et al., 2014).

Structural Aspects and Properties of Amide Compounds

A study focused on the structural aspects of amide compounds containing isoquinoline derivatives, demonstrating how these structures interact with various acids to form gels or crystalline solids. Such interactions offer insights into the compound's applications in material science and pharmaceutical formulations (A. Karmakar et al., 2007).

Insecticidal Assessment of Heterocycles Incorporating Thiadiazole Moiety

Research on the synthesis of novel heterocycles, including a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivative, explored their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study contributes to the development of new agricultural chemicals with potential applications in pest management (A. Fadda et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-16-3-2-4-17(11-16)27-13-19(25)24-14-5-7-15(8-6-14)28-20-18(12-21)22-9-10-23-20/h2-4,9-11,14-15H,5-8,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODUVAIYOABSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

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